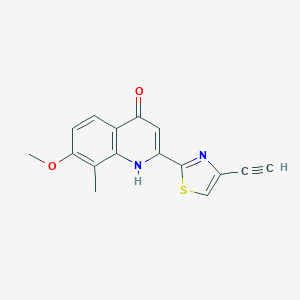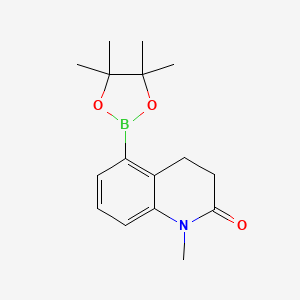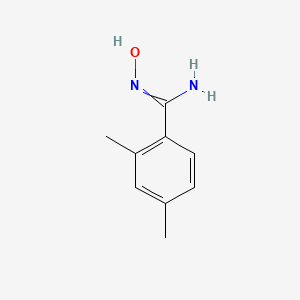
Monochlorodisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monochlorodisilane, also known as hexachlorodisilane, is a chemical compound with the formula Si2Cl6. It is a colorless liquid that is highly reactive and used in various chemical processes. This compound is part of the chlorosilane family, which includes compounds containing silicon-chlorine bonds. These compounds are essential in the production of high-purity silicon and other silicon-based materials.
Méthodes De Préparation
Monochlorodisilane can be synthesized through several methods. One common method involves the reaction of silicon with chlorine gas at high temperatures. This process can be represented by the following equation:
2Si+3Cl2→Si2Cl6
Another method involves the reduction of silicon tetrachloride (SiCl4) with hydrogen gas in the presence of a catalyst. This reaction occurs at elevated temperatures and can be represented as:
2SiCl4+3H2→Si2Cl6+6HCl
Industrial production of chlorodisilane often involves the Müller-Rochow synthesis, which uses methyl chloride and silicon in the presence of a copper catalyst. This method produces various chlorosilanes, including chlorodisilane, as by-products .
Analyse Des Réactions Chimiques
Monochlorodisilane undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution.
-
Hydrolysis: : this compound reacts with water to produce hydrogen chloride and silanols. This reaction is highly exothermic and must be controlled carefully:
Si2Cl6+6H2O→2Si(OH)4+6HCl
-
Reduction: : this compound can be reduced using lithium aluminium hydride (LiAlH4) to produce silane (SiH4) and other silicon hydrides:
Si2Cl6+3LiAlH4→2SiH4+3LiCl+3AlCl3
-
Substitution: : this compound can undergo substitution reactions with various nucleophiles, such as alcohols and amines, to form corresponding siloxanes and silazanes:
Si2Cl6+6ROH→2Si(OR)4+6HCl
Applications De Recherche Scientifique
Monochlorodisilane has several applications in scientific research and industry:
-
Chemistry: : It is used as a precursor for the synthesis of various silicon-based compounds, including siloxanes and polysilanes . These compounds have applications in materials science and polymer chemistry.
-
Biology and Medicine: : While direct applications in biology and medicine are limited, chlorodisilane-derived compounds are used in the development of biocompatible materials and drug delivery systems.
-
Industry: : this compound is used in the production of high-purity silicon for the semiconductor industry. It is also used in the manufacturing of silicone polymers and resins .
Mécanisme D'action
The mechanism of action of chlorodisil
Propriétés
Numéro CAS |
14565-98-1 |
|---|---|
Formule moléculaire |
ClH5Si2 |
Poids moléculaire |
96.66 g/mol |
Nom IUPAC |
chloro(silyl)silane |
InChI |
InChI=1S/ClH5Si2/c1-3-2/h3H2,2H3 |
Clé InChI |
FXMNVBZEWMANSQ-UHFFFAOYSA-N |
SMILES canonique |
[SiH3][SiH2]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Ethyl-6-hydroxymethyl-imidazo[2,1-b]thiazole](/img/structure/B8510112.png)


![3-Methyl-4-methylene-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B8510140.png)
![Methyl 3-[bis(tert-butoxycarbonyl)amino]-5-iodothiophene-2-carboxylate](/img/structure/B8510141.png)

![{3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-phenyl-1,3-oxazolidin-5-yl}methanol](/img/structure/B8510148.png)



